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Compound of Interest

Compound Name: PF-4136309

Cat. No.: B3158423 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the efficacy of two chemokine receptor

antagonists, PF-4136309 and Cenicriviroc. The information presented is collated from publicly

available preclinical and clinical data to assist researchers in understanding their respective

mechanisms, potencies, and therapeutic potential.

Introduction
Chemokine receptors, particularly CCR2 and CCR5, are pivotal mediators of inflammatory cell

recruitment and are implicated in the pathogenesis of numerous inflammatory and fibrotic

diseases. Consequently, they have emerged as attractive therapeutic targets. This guide

focuses on two such antagonists: PF-4136309, a selective CCR2 antagonist, and Cenicriviroc,

a dual antagonist of CCR2 and CCR5. While both compounds aim to modulate inflammatory

responses, their distinct receptor-binding profiles suggest different therapeutic applications and

efficacy.

Mechanism of Action
PF-4136309 is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2).[1]

[2][3][4][5] Its mechanism of action is centered on blocking the binding of the chemokine CCL2

(also known as monocyte chemoattractant protein-1 or MCP-1) to CCR2. This interaction is a

key driver for the migration of monocytes and macrophages to sites of inflammation.[4] The
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clinical development of PF-4136309 was discontinued for indications of pancreatic cancer and

hepatic fibrosis.

Cenicriviroc (CVC) is a dual antagonist of both CCR2 and C-C chemokine receptor 5 (CCR5).

[6][7] This dual antagonism allows it to inhibit the recruitment of a broader range of immune

cells. In addition to blocking CCL2/CCR2-mediated monocyte and macrophage migration,

Cenicriviroc also inhibits the actions of CCL5 (RANTES), a ligand for CCR5, which is involved

in the trafficking of T-cells, macrophages, and other immune cells.[6] Furthermore, CCR5 is

expressed on hepatic stellate cells, and its blockade may directly inhibit fibrogenesis.[6]

Cenicriviroc has been extensively studied in the context of non-alcoholic steatohepatitis

(NASH) and liver fibrosis.[6]

Quantitative Data Summary
The following tables summarize the available quantitative data for PF-4136309 and

Cenicriviroc, providing a comparative overview of their in vitro potency and clinical efficacy.

Table 1: In Vitro Potency of PF-4136309 and Cenicriviroc
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Parameter PF-4136309 Cenicriviroc

Target(s) CCR2 CCR2 / CCR5

Receptor Binding IC50

(Human)
5.2 nM (CCR2)[2]

Not explicitly reported in

reviewed sources

Receptor Binding IC50

(Mouse)
17 nM (CCR2)[2]

Not explicitly reported in

reviewed sources

Receptor Binding IC50 (Rat) 13 nM (CCR2)[2]
Not explicitly reported in

reviewed sources

Chemotaxis IC50 (Human) 3.9 nM (CCL2-induced)[2]
Not explicitly reported in

reviewed sources

Chemotaxis IC50 (Mouse) 16 nM (CCL2-induced)[2]
Not explicitly reported in

reviewed sources

Chemotaxis IC50 (Rat) 2.8 nM (CCL2-induced)[2]
Not explicitly reported in

reviewed sources

Calcium Mobilization IC50 3.3 nM[2]
Not explicitly reported in

reviewed sources

ERK Phosphorylation IC50 0.5 nM[2]
Not explicitly reported in

reviewed sources

Table 2: Clinical Efficacy of Cenicriviroc in NASH with Liver Fibrosis (CENTAUR Phase 2b

Study)
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Endpoint (at Year
1)

Cenicriviroc (150
mg daily)

Placebo p-value

≥1-stage improvement

in fibrosis with no

worsening of NASH

20% 10% 0.02

≥2-point improvement

in NAS with no

worsening of fibrosis

16% 19% 0.52

Resolution of

steatohepatitis with no

worsening of fibrosis

8% 6% 0.49

NASH: Nonalcoholic Steatohepatitis; NAS: NAFLD Activity Score.

It is important to note that the Phase 3 AURORA trial of Cenicriviroc did not meet its primary

endpoint for fibrosis improvement at 12 months.

Signaling Pathways
The binding of chemokines to their receptors initiates a cascade of intracellular signaling

events. The diagrams below illustrate the key pathways affected by PF-4136309 and

Cenicriviroc.
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CCR2 Signaling Pathway and Inhibition by PF-4136309
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Caption: CCR2 signaling cascade and the inhibitory action of PF-4136309.
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Dual CCR2/CCR5 Inhibition by Cenicriviroc
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Caption: Cenicriviroc's dual inhibitory action on CCR2 and CCR5 signaling.

Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.

Receptor Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand from its

receptor.

Cell Membrane Preparation:
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Culture cells expressing the target receptor (e.g., HEK293 cells transfected with human

CCR2 or CCR5).

Harvest the cells and homogenize them in a cold lysis buffer.

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

Centrifuge the supernatant at high speed to pellet the cell membranes.

Wash the membrane pellet and resuspend it in a binding buffer. Determine the protein

concentration.

Competitive Binding Assay:

In a 96-well filter plate, add the cell membrane preparation, a constant concentration of a

radiolabeled ligand (e.g., [¹²⁵I]-CCL2 for CCR2 or [¹²⁵I]-CCL5 for CCR5), and serial

dilutions of the test compound (PF-4136309 or Cenicriviroc).

Incubate the plate to allow binding to reach equilibrium.

Wash the plate to remove unbound radioligand.

Measure the radioactivity remaining on the filter using a scintillation counter.

Calculate the concentration of the test compound that inhibits 50% of the specific binding

of the radioligand (IC50).

Chemotaxis Assay
This assay evaluates the ability of a compound to inhibit the directed migration of cells towards

a chemoattractant.

Cell Preparation:

Use a cell line that endogenously expresses the chemokine receptor of interest (e.g., THP-

1 monocytes for CCR2).
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Culture the cells and serum-starve them for several hours before the assay to enhance

their responsiveness.

Harvest the cells and resuspend them in a serum-free assay medium.

Assay Procedure:

Use a transwell plate with a porous membrane (e.g., 5 µm pore size).

In the lower chamber of the wells, add the assay medium containing the chemoattractant

(e.g., CCL2).

In the upper chamber (the transwell insert), add the cell suspension pre-incubated with

various concentrations of the antagonist (PF-4136309 or Cenicriviroc) or vehicle control.

Incubate the plate for a sufficient time to allow for cell migration (typically 2-4 hours).

Remove the non-migrated cells from the upper surface of the membrane.

Fix and stain the migrated cells on the lower surface of the membrane.

Quantify the migrated cells by counting under a microscope or by using a fluorescent dye

and a plate reader.

Determine the IC50 value for the inhibition of chemotaxis.[8]

In Vivo Model of Liver Fibrosis (Thioacetamide-Induced)
This animal model is used to assess the in vivo efficacy of antifibrotic compounds.

Model Induction:

Administer thioacetamide (TAA) to rats or mice via intraperitoneal injection or in drinking

water to induce chronic liver injury and fibrosis.

Treatment:

Randomly assign animals to treatment groups: vehicle control, and Cenicriviroc at various

doses (e.g., 20 mg/kg/day).
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Administer the treatment orally once daily for the duration of the study.

Endpoint Analysis:

At the end of the study, collect blood and liver tissue.

Histology: Stain liver sections with Sirius Red to visualize and quantify collagen deposition

(a marker of fibrosis).

Gene Expression: Measure the mRNA levels of pro-fibrotic genes (e.g., Collagen Type

1a1, TGF-β) in liver tissue using quantitative real-time PCR.

Protein Expression: Assess the protein levels of fibrosis markers (e.g., α-smooth muscle

actin) by Western blotting or immunohistochemistry.

Biochemical Analysis: Measure liver enzyme levels (e.g., ALT, AST) in the serum.
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Experimental Workflow for In Vivo Fibrosis Model
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Caption: Workflow for evaluating in vivo antifibrotic efficacy.

Conclusion
PF-4136309 and Cenicriviroc are both potent antagonists of chemokine receptors with the

potential to modulate inflammatory and fibrotic processes. PF-4136309 demonstrates high in

vitro potency and selectivity for CCR2. However, the discontinuation of its clinical development

limits the availability of in vivo efficacy data, particularly in the context of fibrosis.
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In contrast, Cenicriviroc, with its dual CCR2/CCR5 antagonism, has been extensively evaluated

in both preclinical models of fibrosis and large-scale clinical trials for NASH. While it showed

promise in a Phase 2b study by significantly improving liver fibrosis, it ultimately failed to meet

its primary endpoint in a Phase 3 trial.

For researchers, the choice between these molecules as tool compounds would depend on the

specific research question. PF-4136309 is a valuable tool for specifically interrogating the role

of the CCR2 pathway, while Cenicriviroc allows for the simultaneous investigation of both

CCR2 and CCR5 signaling. The comprehensive clinical data available for Cenicriviroc also

provides a valuable reference for the translation of preclinical findings to the clinical setting in

the field of inflammatory and fibrotic diseases.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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